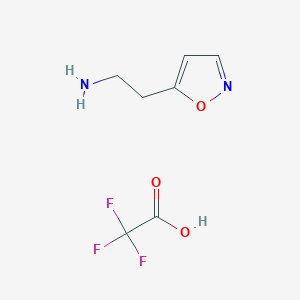

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

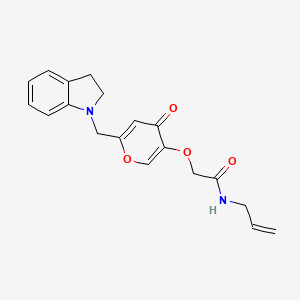

Descripción general

Descripción

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Synthesis Analysis

The reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . In the reaction of alkylaromatic α-hydroxyamino oximes with ethyl acetoacetate, the intermediate imidazo[1,2-b][1,2]oxazolones were isolated, which then convert to the target compounds .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . In the reaction of alkylaromatic α-hydroxyamino oximes with ethyl acetoacetate, the intermediate imidazo[1,2-b][1,2]oxazolones were isolated, which then convert to the target compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid and its derivatives are involved in the synthesis and characterization of complex organic compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of substituted 1,2,3-triazoles demonstrates the utility of similar compounds in producing compounds with antimicrobial activity (Holla et al., 2005). Furthermore, the creation of novel bismacrocyclic Gd3+ complexes for "smart" magnetic resonance imaging (MRI) contrast agents highlights the role of such chemicals in developing advanced diagnostic tools (Mishra et al., 2008).

Advanced Material Development

Research into the development of advanced materials also benefits from the properties of these compounds. For instance, the efficient synthesis of NK(1) receptor antagonist Aprepitant showcases the application of similar chemistry in pharmaceutical synthesis, demonstrating a novel method for creating highly specific drug candidates with optimized properties (Brands et al., 2003). Additionally, the use of fluorine-labeled chelators for intracellular calcium measurements by 19F NMR points to the utility of these compounds in bioanalytical chemistry, enabling precise measurements of cellular processes (Smith et al., 1983).

Organic Synthesis and Functional Materials

The synthesis of 3-trifluoromethylpyrroles from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates illustrates the versatility of these compounds in organic synthesis, providing pathways to new heterocyclic structures with potential applications in drug development and materials science (Saijo et al., 2010). The development of asymmetric synthesis methods for enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine further exemplifies the importance of these chemicals in creating chiral building blocks for pharmaceuticals and other functional materials (Demir et al., 2001).

Direcciones Futuras

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are promising in the search of biologically active compounds for the treatment of various diseases . Therefore, the synthesis and study of oxazole derivatives, including “2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid”, may continue to be a significant area of research in the future.

Propiedades

IUPAC Name |

2-(1,2-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.C2HF3O2/c6-3-1-5-2-4-7-8-5;3-2(4,5)1(6)7/h2,4H,1,3,6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEFTSKXSDLHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)

![5-(2-methoxyethyl)-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2824793.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)

![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2824806.png)

![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)

![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)